N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is an organic compound characterized by the presence of a thiourea group attached to a prop-2-yn-1-yloxy methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea typically involves the reaction of prop-2-yn-1-yl alcohol with thiourea in the presence of a suitable catalyst. One common method involves the use of anhydrous potassium carbonate in N,N-dimethylformamide as the solvent. The reaction is carried out at room temperature, and propargyl bromide is added to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for free radical bromination.
Major Products Formed
Oxidation: The major product formed is the corresponding formamide.
Substitution: The major product formed is the brominated derivative.
Wissenschaftliche Forschungsanwendungen
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds contain a similar prop-2-yn-1-yl group and are used in the synthesis of heterocyclic compounds.
N-Alkyl-N-(prop-2-yn-1-yl)anilines: These compounds undergo similar oxidative reactions under visible light.
Uniqueness
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is unique due to its combination of a thiourea group with a prop-2-yn-1-yloxy methyl moiety
Eigenschaften
CAS-Nummer |
81066-25-3 |
---|---|
Molekularformel |
C5H8N2OS |
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
prop-2-ynoxymethylthiourea |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-8-4-7-5(6)9/h1H,3-4H2,(H3,6,7,9) |
InChI-Schlüssel |
FDGCFAPKAWOBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.